N-(3-Methoxypropyl)-9H-purin-6-amine can be identified by its CAS number 21589-43-5. It is listed in various chemical databases, including PubChem and Chemsrc, which provide detailed information on its structure, properties, and potential applications . Its classification as a purine derivative positions it within a broader category of biologically significant molecules that include nucleotides and nucleosides.
The synthesis of N-(3-Methoxypropyl)-9H-purin-6-amine typically involves several steps of organic reactions. A common synthetic route may include:
This multi-step synthesis allows for the precise introduction of functional groups that can influence the biological activity of the compound.
The molecular structure of N-(3-Methoxypropyl)-9H-purin-6-amine features a purine ring with a methoxypropyl substituent at the nitrogen atom located at position 9. The structure can be represented using various chemical notations, including InChI:
This notation provides insight into its connectivity and functional groups .
N-(3-Methoxypropyl)-9H-purin-6-amine can participate in various chemical reactions typical for purine derivatives. These include:
These reactions expand the utility of N-(3-Methoxypropyl)-9H-purin-6-amine in synthetic organic chemistry.
The mechanism of action for N-(3-Methoxypropyl)-9H-purin-6-amine primarily involves its interaction with biological targets such as enzymes or receptors. The methoxypropyl group enhances its lipophilicity, potentially improving membrane permeability and allowing it to interact with intracellular targets.
Research indicates that compounds similar to N-(3-Methoxypropyl)-9H-purin-6-amine may inhibit specific enzyme activities by binding to their active sites, thereby modulating biochemical pathways relevant in various diseases.
N-(3-Methoxypropyl)-9H-purin-6-amine exhibits several notable physical and chemical properties:
These properties are critical for understanding how N-(3-Methoxypropyl)-9H-purin-6-amine behaves under various conditions and its potential applications in research .
N-(3-Methoxypropyl)-9H-purin-6-amine has several potential applications in scientific research:
The diverse applications highlight the significance of this compound in both academic research and potential therapeutic development .
The compound systematically named N-(3-Methoxypropyl)-9H-Purin-6-Amine (IUPAC: 9-(3-methoxypropyl)-9H-purin-6-amine) belongs to the 6-aminopurine class of heterocyclic organic molecules. Its core structure consists of a fused pyrimidine-imidazole ring system characteristic of purines, substituted at the N9 position with a 3-methoxypropyl chain. This alkyl ether side chain differentiates it from canonical purines like adenine while preserving hydrogen-bonding capacity via the C6 amine group (–NH₂) [3].
Structurally, it falls under N9-alkylated purine derivatives, a category known for enhanced metabolic stability and membrane permeability compared to unmodified purines. The methoxy (–OCH₃) terminus introduces polarity without compromising lipophilicity, achieving a calculated logP of ~1.5–2.0, which optimizes passive cellular uptake [1] [3]. Key molecular descriptors include:
Table 1: Structural and Chemical Identifiers of N-(3-Methoxypropyl)-9H-Purin-6-Amine
Identifier | Value |
---|---|
IUPAC Name | 9-(3-Methoxypropyl)-9H-purin-6-amine |
SMILES | COCCCNc1c2c(ncn2)ncn1 |
InChIKey | BUGJFSHIPBSLKT-UHFFFAOYSA-N |
ChemBL ID | CHEMBL1488445 |
ZINC ID | ZINC000002719608 |
Chemical Class | 6-Aminopurines |
The planar purine ring enables π-stacking interactions with aromatic residues in protein binding pockets, while the flexible methoxypropyl chain adopts multiple conformations, facilitating induced-fit binding [3].
The synthetic exploration of N9-alkylated purines began in the mid-20th century, driven by interest in nucleotide analogs for cancer and antiviral therapy. N-(3-Methoxypropyl)-9H-Purin-6-Amine emerged as part of targeted efforts to optimize side-chain functionality for specific protein interactions. Early routes involved N-alkylation of 6-chloropurine or direct amination of purine N9-alkyl intermediates [7].
Key milestones include:
Table 2: Historical Milestones in Purine Derivative Development
Year Range | Advancement | Significance |
---|---|---|
1970–1980 | Regioselective N9-alkylation methods | Enabled precise attachment of alkoxyalkyl chains |
2005–2010 | Electrochemical synthesis protocols | Produced crystallographically characterized complexes |
2015–Present | Inclusion in FBDD libraries (e.g., BioLiP) | Validated utility in virtual screening pipelines |
Unlike simpler alkyl analogs (e.g., 9-allyl-9H-purin-6-amine [CAS 4121-39-5]), the methoxypropyl variant’s ether oxygen provided a hydrogen-bond acceptor site absent in progenitors, broadening its applicability to targets like kinases and chaperones [7].
N-(3-Methoxypropyl)-9H-Purin-6-Amine exemplifies a "privileged fragment" in fragment-based drug design (FBDD), adhering to the Rule of Three (MW < 300, HBD ≤ 3, HBA ≤ 3, logP ≤ 3) for optimal ligand efficiency and developability [5]. Its molecular weight (207 Da) and polar surface area (~79 Ų) enable efficient sampling of protein binding clefts inaccessible to larger molecules.
In FBDD workflows, this fragment serves dual roles:
Table 3: Computational Screening Parameters for N-(3-Methoxypropyl)-9H-Purin-6-Amine
Parameter | Value | Significance in FBDD |
---|---|---|
Molecular Weight | 207 Da | Ideal for initial fragment screening (<300 Da) |
Ligand Efficiency (LE) | >0.3 kcal/mol/atom | High per-atom contribution to binding affinity |
logP | ~1.8 | Balances solubility and membrane permeation |
H-Bond Acceptors | 5 | Targets polar residues in binding pockets |
The fragment’s utility is amplified in virtual screening due to its well-defined conformation in crystal structures (e.g., PDB: 2KU). Docking simulations reveal stable binding modes via:
Recent FBDD campaigns exploit these traits to design inhibitors targeting HSP90 and kinases, where the fragment’s moderate affinity (μM range) serves as a launchpad for generating nM leads through iterative optimization cycles [1] [5].
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